2-Piperazinecarboxanilide, 1,4-dibutyl-2',6'-dimethyl-, dinitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Jolkinolide-B: is a diterpenoid compound isolated from the dried root of Euphorbia fischeriana Steud. It has garnered significant attention due to its anticancer, anti-inflammatory, and immunomodulatory activities . The compound has shown promising results in inducing apoptosis in various human cancer cell lines, including breast cancer, chronic myeloid leukemia, and melanoma.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Jolkinolide-B typically involves complex organic reactions starting from simpler precursor molecules. The specific synthetic routes can vary, but they often include steps such as cyclization, oxidation, and reduction reactions.

Industrial Production Methods: : Industrial production of Jolkinolide-B involves scaling up the synthetic routes developed in the laboratory. This requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: : Jolkinolide-B can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired transformations.

Major Products Formed: : The major products formed from these reactions include various derivatives of Jolkinolide-B, which can have different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Jolkinolide-B is used as a starting material for the synthesis of other bioactive compounds. Its unique structure makes it a valuable compound for studying chemical reactions and developing new synthetic methods.

Biology: : In biological research, Jolkinolide-B is used to study apoptosis and other cellular processes. It has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for cancer research.

Medicine: : Jolkinolide-B has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells. It is also being studied for its anti-inflammatory and immunomodulatory properties, which could make it useful in treating inflammatory and autoimmune diseases.

Industry: : In the pharmaceutical industry, Jolkinolide-B is used as a lead compound for the development of new drugs. Its unique biological activities make it a valuable target for drug discovery and development.

Wirkmechanismus

Molecular Targets and Pathways: : Jolkinolide-B exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It downregulates mRNA expression and induces apoptosis through the activation of caspases and other apoptotic proteins.

Mechanism: : The compound interacts with cellular components, leading to the activation of apoptotic pathways and the induction of cell death in cancer cells. It also modulates the immune response, contributing to its anti-inflammatory and immunomodulatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Jolkinolide-B is structurally similar to other diterpenoids such as ingenol mebutate and phorbol esters. These compounds also exhibit anticancer and anti-inflammatory properties.

Uniqueness: : Jolkinolide-B is unique in its ability to induce apoptosis in a wide range of cancer cell lines and its immunomodulatory effects. Its distinct chemical structure and biological activities set it apart from other diterpenoids.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Eigenschaften

CAS-Nummer |

36478-01-0 |

|---|---|

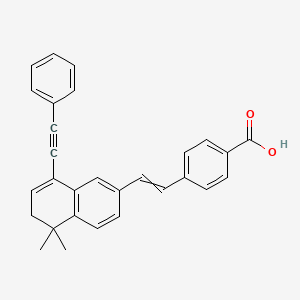

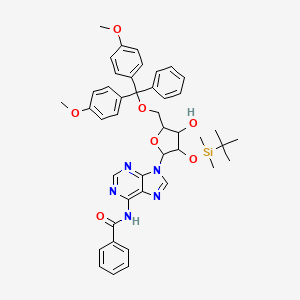

Molekularformel |

C21H37N5O5 |

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

1,4-dibutyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide;nitrous acid |

InChI |

InChI=1S/C21H35N3O.2HNO2/c1-5-7-12-23-14-15-24(13-8-6-2)19(16-23)21(25)22-20-17(3)10-9-11-18(20)4;2*2-1-3/h9-11,19H,5-8,12-16H2,1-4H3,(H,22,25);2*(H,2,3) |

InChI-Schlüssel |

QGCKCIHJVXAKGC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1CCN(C(C1)C(=O)NC2=C(C=CC=C2C)C)CCCC.N(=O)O.N(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)

![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)

![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)

![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)

![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)

![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)

![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)